Sodium 5-phenyl-2-pyrazoline-1-carboxylate
Overview
Description
Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound belongs to the pyrazoline family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the phenyl group and the carboxylate moiety enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-phenyl-2-pyrazoline-1-carboxylate typically involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The process can be summarized as follows:
Formation of Chalcone: The initial step involves the Claisen-Schmidt condensation of an aromatic aldehyde with acetophenone to form chalcone.
Cyclization: The chalcone is then reacted with hydrazine hydrate to form the pyrazoline ring.
Neutralization: The resulting pyrazoline is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-phenyl-2-pyrazoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated phenyl-pyrazoline derivatives.
Scientific Research Applications
Sodium 5-phenyl-2-pyrazoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 5-phenyl-2-pyrazoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Pyrazole: A structurally related compound with similar reactivity but different biological activities.
Phenylbutazone: An anti-inflammatory drug with a pyrazoline core.
Celecoxib: A selective COX-2 inhibitor with a pyrazole ring.
Uniqueness: Sodium 5-phenyl-2-pyrazoline-1-carboxylate stands out due to its unique combination of a phenyl group and a carboxylate moiety, which enhances its chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTLNIRJGYOQRK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923772 | |
Record name | Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121306-86-3 | |
Record name | 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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